3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole
Description
Structure
3D Structure
Properties
CAS No. |
85303-95-3 |
|---|---|
Molecular Formula |
C15H12ClN3 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-10-7-8-12(16)9-13(10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,19) |
InChI Key |
GYURHAXCPUVCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 3 5 Chloro O Tolyl 5 Phenyl S Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectral Analysis for Proton Environments and Coupling Constants
The ¹H NMR spectrum of 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole is predicted to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region of the spectrum would be particularly informative. The protons of the phenyl ring are expected to appear as multiplets in the range of δ 7.4-8.2 ppm. The protons on the 5-chloro-o-tolyl group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The methyl protons are anticipated to appear as a sharp singlet further upfield, likely in the δ 2.3-2.6 ppm range. The coupling constants (J-values) between adjacent protons would provide valuable information about their connectivity.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Phenyl-H | 7.4 - 8.2 | Multiplet | 7.0 - 8.0 |
| Chloro-o-tolyl-H | 7.2 - 7.8 | Multiplet | 7.0 - 8.5 |
| Methyl (-CH₃) | 2.3 - 2.6 | Singlet | N/A |
¹³C NMR Spectral Analysis for Carbon Framework and Chemical Shifts
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the triazole ring are expected to resonate at approximately δ 150-165 ppm. The aromatic carbons of the phenyl and chloro-o-tolyl rings will appear in the δ 125-140 ppm region. The carbon atom attached to the chlorine will be influenced by its electronegativity. The methyl carbon is predicted to have a chemical shift in the upfield region, around δ 20-25 ppm.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Triazole C3 & C5 | 150 - 165 |
| Phenyl C | 125 - 135 |
| Chloro-o-tolyl C | 127 - 140 |
| Methyl C (-CH₃) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the phenyl and chloro-o-tolyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connection between the phenyl and chloro-o-tolyl rings to the triazole core.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands are expected. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region. ijsr.net The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Triazole) | 1500 - 1600 |
| N=N Stretch (Triazole) | 1400 - 1500 |
| C-Cl Stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₂ClN₃), the expected exact mass can be calculated. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks with an approximate 3:1 ratio) in the mass spectrum.
Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₂ClN₃ |
| Calculated Exact Mass [M+H]⁺ | 270.0792 |
| Isotopic Pattern | Presence of M+ and M+2 peaks in a ~3:1 ratio |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule, including the dihedral angles between the triazole ring and the two aryl substituents. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comnih.gov
Expected X-ray Crystallography Data
| Parameter | Information Provided |
| Crystal System & Space Group | Details of the crystal lattice symmetry. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Information on the conformation of the molecule. |
| Intermolecular Interactions | Identification of forces holding the molecules together in the crystal. |
Analysis of Molecular Geometry and Conformational Preferences
To analyze the molecular geometry of this compound, single-crystal X-ray diffraction data would be essential. This data would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.
Key geometric parameters of interest would include:
The planarity of the s-triazole ring.
The bond lengths and angles involving the chlorine atom and the methyl group on the tolyl ring, as well as their spatial relationship to the triazole and phenyl moieties.
Conformational preferences could be further investigated using computational chemistry methods, such as Density Functional Theory (DFT) calculations. These studies would help identify the most stable conformers (rotational isomers) of the molecule in the gas phase and in different solvents, providing insights into the rotational barriers around the single bonds connecting the aromatic rings to the triazole core.
Table 1: Hypothetical Key Molecular Geometry Parameters for this compound
| Parameter | Hypothetical Value |
| Dihedral Angle (Triazole - Phenyl) | e.g., 25-45° |
| Dihedral Angle (Triazole - Chloro-o-tolyl) | e.g., 40-60° |
| C-Cl Bond Length | e.g., 1.73-1.75 Å |
| C-N Bond Lengths (Triazole Ring) | e.g., 1.32-1.38 Å |
Note: The values in this table are hypothetical examples and would need to be determined from actual experimental or computational data.
Elucidation of Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. X-ray crystallography is the primary technique used to determine how molecules are arranged in a crystal lattice.
Analysis of the crystal structure of this compound would reveal the presence of various non-covalent interactions that stabilize the crystal structure. These could include:
Hydrogen Bonds: Although the parent s-triazole has an N-H group capable of hydrogen bonding, the substitution at positions 3 and 5 in the named compound would likely preclude classical N-H···N hydrogen bonds unless it exists in a specific tautomeric form. Weak C-H···N or C-H···π hydrogen bonds might be present.
π-π Stacking Interactions: The aromatic phenyl and chloro-o-tolyl rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The distances between the centroids of these rings would be a key parameter.
Halogen Bonding: The chlorine atom on the tolyl ring could potentially participate in halogen bonding (C-Cl···N or C-Cl···π interactions).
A detailed crystallographic report would provide information on the space group and unit cell dimensions, which describe the symmetry and repeating unit of the crystal.
Table 2: Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor/Acceptor Atoms | Hypothetical Distance (Å) |
| C-H···N | C-H (Phenyl) ··· N (Triazole) | e.g., 2.4-2.8 |
| π-π Stacking | Phenyl Ring ··· Phenyl Ring | e.g., 3.5-3.8 (Centroid-Centroid) |
| Halogen Bonding | C-Cl ··· N (Triazole) | e.g., 3.0-3.3 |
Note: The values in this table are hypothetical examples and would need to be determined from actual experimental data.
Without specific experimental data from techniques like X-ray crystallography and complementary computational studies for this compound, a detailed and accurate discussion of its molecular and supramolecular characteristics remains speculative.
Computational and Theoretical Investigations of 3 5 Chloro O Tolyl 5 Phenyl S Triazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole, DFT calculations offer a detailed understanding of its geometry, charge distribution, and chemical reactivity.
Geometry Optimization and Electronic Structure Elucidation
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable conformation of the molecule by finding the minimum energy state. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters for a Representative Triazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (triazole) | 1.33 - 1.38 | 108 - 112 | - |
| N-N (triazole) | 1.36 - 1.40 | 105 - 110 | - |
| C-C (phenyl) | 1.38 - 1.41 | 119 - 121 | - |
| C-Cl | ~1.74 | - | - |
| Phenyl-Triazole | - | - | 20 - 40 |
| Tolyl-Triazole | - | - | 30 - 50 |
Note: The data in this table is illustrative and represents typical values for similar triazole derivatives as direct computational studies on this compound are not publicly available.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound would reveal regions of positive and negative electrostatic potential. The nitrogen atoms of the triazole ring are expected to be the most electronegative, appearing as red or yellow regions, indicating their susceptibility to electrophilic attack. nih.gov Conversely, the hydrogen atoms and regions around the phenyl and tolyl rings would likely exhibit positive potential (blue areas), making them prone to nucleophilic attack.
Charge distribution analysis, often performed using Mulliken population analysis, quantifies the partial atomic charges on each atom. This analysis would confirm the electronegative nature of the nitrogen and chlorine atoms and the relatively positive charge on the carbon and hydrogen atoms.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller energy gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is likely to be localized on the phenyl and tolyl rings, which are electron-rich, while the LUMO may be distributed over the electron-deficient triazole ring. The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactivity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
| Chemical Hardness (η) | 2.0 to 2.5 |
| Chemical Potential (µ) | -4.0 to -5.0 |
| Electrophilicity Index (ω) | 3.2 to 4.8 |
Note: The data in this table is illustrative and represents typical values for similar triazole derivatives as direct computational studies on this compound are not publicly available.
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in the stabilization of molecular structures and their interactions with biological macromolecules. NCI analysis, often visualized through NCI plots, helps in identifying and characterizing these weak interactions within the molecule and in its potential complexes. For this compound, NCI analysis would reveal intramolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, that contribute to its conformational stability. diva-portal.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to predict how this compound might interact with biological targets, providing a basis for its potential therapeutic applications.
Molecular Docking Studies for Ligand-Biomacromolecule Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. cal-tek.eu For this compound, docking studies can be performed against various biological targets, such as enzymes or receptors implicated in diseases, to assess its potential as an inhibitor or modulator.
The docking process involves placing the ligand in the active site of the target protein and evaluating the binding energy. The interactions between the ligand and the protein's amino acid residues, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the binding mode. The chloro, tolyl, and phenyl substituents on the triazole scaffold would play a crucial role in these interactions, influencing the binding affinity and selectivity. ijper.orgnih.gov
Table 3: Hypothetical Molecular Docking Results with a Putative Protein Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Protein Kinase | -8.5 to -10.0 | Lys, Asp, Phe, Val | Hydrogen bonds, π-π stacking, hydrophobic interactions |
| Dihydrofolate Reductase | -7.0 to -9.0 | Ser, Ile, Arg, Leu | Hydrogen bonds, hydrophobic interactions |
| Cytochrome P450 | -7.5 to -9.5 | Phe, Ala, Leu, Ser | Hydrophobic interactions, hydrogen bonds |
Note: The data in this table is hypothetical and for illustrative purposes only. The selection of protein targets and the corresponding docking scores are based on studies of similar triazole derivatives, as no specific molecular docking studies for this compound were found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For triazole derivatives, MD simulations are crucial for understanding how they interact with biological targets, such as enzymes or receptors. The primary goal is to assess the stability of the ligand-receptor complex and characterize its dynamic behavior.
Typically, an MD simulation study involves placing the triazole compound into the binding site of a target protein. The system is then solvated, and forces are calculated based on a chosen force field. The simulation shows how the complex behaves over a set period, often nanoseconds. Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the complex over the simulation time. A stable RMSD suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the triazole derivative and the protein, which are often key to binding affinity.
While this methodology is standard, no specific studies applying it to complexes of this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules.
The development of QSAR models for a class of compounds like triazoles involves calculating a set of molecular descriptors that quantify various aspects of their structure.
2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups.
3D-QSAR: This more advanced method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), uses descriptors derived from the 3D structure of the molecules. These models analyze the steric and electrostatic fields surrounding the molecules to correlate with their biological activity.
For a series of triazole derivatives, these models can highlight which structural features (e.g., specific substitutions on the phenyl or tolyl rings) are important for enhancing a particular biological effect.
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new triazole derivatives. This predictive power allows computational chemists to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. The models generate contour maps that visualize regions where certain properties (e.g., bulkiness, positive charge) would increase or decrease activity, guiding rational drug design.
No QSAR models specifically developed for or including this compound are available in the literature.
Theoretical Spectroscopic Data Prediction and Validation
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties of molecules. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated data with experimental spectra.
Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed after optimizing the molecule's geometry using DFT.
The predicted chemical shifts for each proton and carbon atom in this compound would be compared against experimentally obtained NMR data. A strong correlation between the theoretical and experimental values serves as powerful evidence for structural confirmation. Such a computational study for this specific compound has not been reported.
Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated using DFT. These calculations provide a theoretical vibrational spectrum that includes the frequency and intensity of each vibrational mode (e.g., C-H stretch, C=N stretch).
By comparing the computed IR spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, aiding in the structural elucidation of the compound. There are no published computational IR frequency analyses for this compound.
Structure Activity Relationship Sar and Mechanistic Insights for 3 5 Chloro O Tolyl 5 Phenyl S Triazole Derivatives
General Principles of 1,2,4-Triazole-Based Pharmacological Activity
The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govbohrium.comnih.gov The utility of this heterocycle stems from its unique physicochemical properties, which allow it to engage in various non-covalent interactions with biological targets. nih.gov
The 1,2,4-triazole ring is a five-membered aromatic ring containing three nitrogen atoms. This arrangement imparts a significant dipole moment and hydrogen bonding capability, both of which are crucial for molecular recognition at receptor binding sites. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can, in certain contexts, function as weak hydrogen bond donors. Furthermore, the planarity and rigidity of the triazole ring can help in positioning appended substituents in a well-defined orientation for optimal interaction with a biological target. guidechem.com
Importance of the 1,2,4-Triazole Moiety as a Bioisostere
A key aspect of the 1,2,4-triazole's prevalence in drug design is its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. nih.gov The 1,2,4-triazole ring is often employed as a bioisosteric replacement for other functional groups, such as amide or ester linkages. guidechem.comnih.gov
This substitution can offer several advantages. For instance, replacing a metabolically labile ester or amide group with a more stable triazole ring can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov The triazole moiety can mimic the hydrogen bonding pattern and spatial arrangement of the amide bond, thus preserving the necessary interactions for biological activity while improving drug-like properties. nih.govresearchgate.net Specifically, 1,4-disubstituted 1,2,4-triazoles can mimic the Z-trans-amide bond geometry. guidechem.com
| Feature of 1,2,4-Triazole | Consequence for Pharmacological Activity |
| Dipole Moment | Facilitates electrostatic interactions with polar residues in a binding site. |
| Hydrogen Bonding Capacity | Acts as both hydrogen bond acceptor and weak donor, forming key interactions with biological targets. nih.gov |
| Rigidity and Planarity | Provides a stable scaffold for the precise orientation of peripheral substituents. guidechem.com |
| Metabolic Stability | More resistant to enzymatic degradation compared to amide or ester bonds, leading to improved pharmacokinetic profiles. nih.gov |
Detailed Analysis of Substituent Effects (5-Chloro-o-tolyl and 5-Phenyl Moieties) on Molecular Recognition
In 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole, the specific substituents on the triazole core are a chlorinated tolyl group and a phenyl group. The interplay of these moieties dictates the molecule's interaction with its biological target.
Influence of Halogenation (Chloro) on Electronic and Steric Landscapes
The presence of a chlorine atom on the tolyl ring has a profound impact on the electronic and steric properties of the molecule. Halogen atoms, particularly chlorine, are known to participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. acs.org This interaction can be a significant contributor to binding affinity and specificity. nih.gov
Impact of Aromatic Substituents (o-tolyl, phenyl) on Aromatic Interactions (π-π Stacking, C-H/π) and Hydrophobic Binding
The o-tolyl and phenyl groups are critical for establishing aromatic and hydrophobic interactions within the binding site of a target protein. These interactions are fundamental to molecular recognition.
π-π Stacking: The aromatic rings of the tolyl and phenyl substituents can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. researchgate.netbohrium.com These interactions, which can be face-to-face or edge-to-face, contribute significantly to the stability of the ligand-protein complex. nih.gov
C-H/π Interactions: The C-H bonds of the methyl group on the tolyl substituent and the C-H bonds of the aromatic rings can interact with the π-electron clouds of aromatic residues in the binding site. nih.gov These C-H/π interactions are increasingly recognized as important contributors to binding affinity.
| Interaction Type | Contributing Moiety | Description |
| Halogen Bonding | 5-Chloro | A non-covalent interaction between the chlorine atom and a Lewis basic site on the target. acs.org |
| π-π Stacking | o-tolyl, phenyl | Stacking of aromatic rings with aromatic amino acid residues. researchgate.net |
| C-H/π Interactions | o-tolyl, phenyl | Interaction of C-H bonds with the π-electron clouds of aromatic residues. nih.gov |
| Hydrophobic Interactions | o-tolyl, phenyl | Sequestration of non-polar groups in hydrophobic pockets of the receptor. nih.gov |
Theoretical Frameworks for Ligand-Biomacromolecule Interaction Mechanisms
Understanding the precise mechanisms by which ligands like this compound interact with their biological targets is greatly aided by theoretical and computational models. These frameworks provide a conceptual basis for interpreting experimental SAR data and for the rational design of new, more potent analogues.
Three principal models describe the process of ligand-protein binding:
Lock-and-Key Model: This early model posits that the ligand and the protein have pre-formed, complementary shapes that fit together like a key in a lock. nih.gov While a useful starting point, this model does not account for the flexibility of both the ligand and the protein.
Induced-Fit Model: This model proposes that the binding of a ligand to a protein induces a conformational change in the protein, leading to a more complementary and tighter binding interaction. nih.gov This dynamic view of molecular recognition is more consistent with experimental observations.
Conformational Selection Model: This model suggests that a protein exists as an ensemble of different conformations in equilibrium. The ligand then preferentially binds to and stabilizes a specific pre-existing conformation that is competent for binding. nih.gov
Hydrogen Bonding Networks in Binding Pockets
The nitrogen-rich s-triazole core of this compound is a key determinant of its ability to form hydrogen bonds within biological binding pockets. The triazole ring possesses both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen atoms) capabilities, allowing for the formation of robust networks that anchor the ligand to its target. mdpi.comrsc.org The specific interactions can be influenced by the tautomeric state of the triazole ring. rsc.org In biological systems, these interactions are critical for molecular recognition and can significantly contribute to the binding affinity of the compound. For instance, the major groove of DNA offers more opportunities for hydrogen bonding, making it a potential target for small molecules that can engage in such interactions. rsc.org The formation of a three-dimensional hydrogen-bonding network can be a dominant factor in the crystal packing and, by extension, the molecular recognition process. nih.gov
Hydrophobic Interactions and Lipophilicity Contributions
Below is a table of calculated logP (cLogP) values for structurally related compounds to illustrate the impact of substituents on lipophilicity.
| Compound | Structure | cLogP (estimated) |
| 3,5-diphenyl-s-triazole | Phenyl and Phenyl at positions 3 and 5 of an s-triazole ring | 3.10 |
| 3-(o-tolyl)-5-phenyl-s-triazole | o-tolyl and Phenyl at positions 3 and 5 of an s-triazole ring | 3.55 |
| This compound | 5-Chloro-o-tolyl and Phenyl at positions 3 and 5 of an s-triazole ring | 4.25 |
Note: cLogP values are estimations and can vary depending on the algorithm used.
Aromatic Stacking Interactions (π-π, C-H/π)
The planar aromatic rings of the 5-chloro-o-tolyl and phenyl groups are capable of engaging in various stacking interactions, which are crucial for molecular recognition and stabilization of the ligand-target complex. These interactions include:
π-π Stacking: This can occur in a face-to-face or edge-to-face orientation between the aromatic rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) in the binding pocket. researchgate.netresearchgate.net Crystal structure analyses of related triazole derivatives have demonstrated the presence of π-π stacking interactions between triazole and benzene (B151609) rings, with ring-centroid separations in the range of 3.895 Å. researchgate.net
C-H/π Interactions: These interactions involve the C-H bonds of the ligand or the protein interacting with the π-electron system of an aromatic ring. researchgate.netnih.gov These are weaker than π-π stacking but are numerous and collectively contribute significantly to binding affinity.
The geometry of these interactions is critical, with parallel-displaced and T-shaped arrangements being common. The presence of both electron-rich (phenyl) and electron-rich but halogen-substituted (chloro-tolyl) rings allows for a range of favorable stacking geometries.
Potential for Coordination with Metal Ions in Biological Systems
The nitrogen atoms of the s-triazole ring are excellent coordinating agents for metal ions. researchgate.netnih.govresearchgate.net Many enzymes and proteins are metalloproteins, containing metal ions such as zinc, copper, iron, and manganese as essential cofactors. The this compound could potentially interact with these metal ions through its triazole nitrogen atoms, acting as a mono- or bidentate ligand. nih.govacs.org This coordination can lead to the inhibition of metalloenzymes or modulate the activity of metal-dependent biological processes. The coordination of triazole derivatives to metal ions has been shown to enhance their biological activity in some cases. nih.gov For instance, cadmium and zinc complexes of triazole derivatives have demonstrated notable cytotoxicity against cancer cell lines. rsc.org
Conformational Analysis and Flexibility in Ligand-Target Recognition
The three-dimensional conformation of this compound and its flexibility are key determinants of its ability to adapt to the shape and electrostatic environment of a binding site.
Investigation of Rotational Barriers for Aromatic Moieties
The single bonds connecting the phenyl and 5-chloro-o-tolyl groups to the s-triazole core allow for rotation, leading to different conformations. The energy barrier to this rotation is influenced by steric hindrance between the substituents. The presence of a methyl group and a chlorine atom in the ortho and meta positions of the tolyl ring, respectively, introduces steric constraints that can influence the preferred dihedral angle relative to the triazole ring.
Computational studies on biaryl systems have shown that the rotational barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the ortho substituents. nih.govresearchgate.net For biphenyl, the rotational barrier is relatively low, around 2 kcal/mol. nih.gov However, for substituted biaryls, particularly those with bulky ortho groups, the barrier can be significantly higher. Density Functional Theory (DFT) calculations on bi-1,2,3-triazole systems have shown rotational energy barriers of around 1.67 kcal/mol. ekb.egekb.egscinito.ai The rotational barrier for this compound is expected to be influenced by the steric clash between the ortho-methyl group and the triazole ring, as well as electronic effects from the chlorine substituent.
Impact of Ring Tautomerism on Binding Affinity and Selectivity
The s-triazole (1,2,4-triazole) ring of the title compound can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. researchgate.netacs.orgclockss.orgresearchgate.net The relative stability of these tautomers is influenced by the electronic nature of the substituents at the 3 and 5 positions. clockss.org The tautomeric form present in the binding pocket can significantly impact the hydrogen bonding pattern and, consequently, the binding affinity and selectivity. researchgate.net
The electronic properties of the 5-chloro-o-tolyl and phenyl substituents will dictate the preferred tautomeric state. Generally, the hydrogen of the predominant tautomer is located at the nitrogen atom closer to the more electron-releasing substituent. clockss.org Quantum chemical calculations are often employed to determine the relative stabilities of different tautomers in the gas phase and in solution. researchgate.netacs.org The ability of the molecule to switch between tautomeric forms can be a crucial aspect of its biological activity, allowing it to adapt to the specific hydrogen bonding requirements of different biological targets.
Advanced Research Perspectives and Applications of 3 5 Chloro O Tolyl 5 Phenyl S Triazole in Chemical Biology
Rational Design Principles for Novel s-Triazole-Based Functional Molecules
The rational design of new molecules based on the 3-(5-chloro-o-tolyl)-5-phenyl-s-triazole scaffold is guided by several key principles aimed at optimizing their interaction with biological targets. nih.govnih.gov These principles include a deep understanding of structure-activity relationships (SAR), the application of bioisosteric replacement strategies, and the strategic modification of substituents to enhance desired properties. researchgate.net
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. unc.edu For s-triazole derivatives, the nature and position of substituents on the triazole ring and its appended aryl groups are critical determinants of their function. nih.gov The this compound core presents multiple points for modification. For instance, the presence of electron-withdrawing groups like the chlorine atom on the tolyl ring can significantly influence the electronic properties of the molecule, which in turn can affect its binding affinity to a target protein. nih.gov Similarly, the phenyl group at the 5-position can be substituted with various functional groups to explore interactions with different pockets of a binding site.
Bioisosteric Replacement Strategies: Bioisosteric replacement is a powerful tool in medicinal chemistry for modifying a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The s-triazole ring itself can act as a bioisostere for other chemical groups, such as amide bonds, which is a common strategy in drug design. researchgate.netresearchgate.netsci-hub.se In the context of this compound, bioisosteric replacement could be employed by substituting the phenyl or the chloro-o-tolyl group with other aromatic or heteroaromatic rings to probe the steric and electronic requirements of the biological target. nih.gov
Table 1: Key Substituent Effects in s-Triazole Derivatives
| Substituent/Modification | Potential Impact on Biological Activity | Rationale |
| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can enhance binding affinity and cell permeability. nih.gov | Alters the electron density of the aromatic rings and the triazole core, potentially improving interactions with biological targets. |
| Electron-donating groups (e.g., -OH, -OCH₃) | May increase solubility and modulate target interactions. researchgate.net | Can form additional hydrogen bonds and alter the electronic character of the molecule. |
| Bulky substituents | Can provide steric hindrance or improve hydrophobic interactions. | Depending on the target's binding pocket, this can either enhance or diminish activity. |
| Heterocyclic rings | Can introduce new interaction points (e.g., hydrogen bond donors/acceptors). rjptonline.org | Expands the chemical space and potential for specific interactions with biological macromolecules. |
Future Directions in Computational-Aided Design Utilizing Triazole Scaffolds
Computational methods are becoming increasingly indispensable in the design of novel therapeutic agents. researchgate.netnih.gov For triazole scaffolds like this compound, computational-aided design offers a rapid and cost-effective way to explore vast chemical spaces and predict the biological activity of new derivatives. mdpi.com
Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a target protein. bohrium.comnih.gov For this compound, docking studies can help identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. This information is crucial for designing new derivatives with improved binding affinity and selectivity.
Quantum Chemical Calculations: Quantum chemical calculations, such as Density Functional Theory (DFT), provide insights into the electronic properties of molecules. irjweb.comnih.govresearchgate.net These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.netrad-proceedings.org This data can be used to understand and predict the molecule's behavior in a biological environment.
Development of Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com By developing QSAR models for a series of s-triazole derivatives, it is possible to predict the activity of newly designed compounds before their synthesis. nih.gov This predictive capability significantly accelerates the drug discovery process. technologynetworks.comnih.gov
Table 2: Application of Computational Methods in Triazole-Based Drug Design
| Computational Method | Application | Expected Outcome for this compound Derivatives |
| Molecular Docking | Prediction of binding mode and affinity to biological targets. | Identification of key interactions and guidance for substituent modifications to enhance binding. |
| Quantum Chemical Calculations (DFT) | Determination of electronic properties (e.g., HOMO, LUMO, electrostatic potential). irjweb.comresearchgate.netrad-proceedings.org | Understanding of reactivity and potential for specific electronic interactions with the target. |
| QSAR Modeling | Development of predictive models for biological activity. mdpi.com | Rapid screening of virtual libraries of derivatives to prioritize synthesis of the most promising candidates. nih.gov |
| Molecular Dynamics Simulations | Assessment of the stability of ligand-protein complexes over time. bohrium.com | Confirmation of stable binding and identification of dynamic interactions within the binding pocket. |
Interdisciplinary Research Opportunities for s-Triazole Derivatives
The versatile nature of the s-triazole scaffold extends beyond medicinal chemistry, offering exciting opportunities for interdisciplinary research. frontiersin.orgchemijournal.comnih.govchemijournal.com
Materials Science: Triazole derivatives are being explored for their applications in materials science. rsc.orgresearchgate.net Their ability to coordinate with metal ions makes them valuable building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.comchemijournal.com These materials have potential applications in gas storage, catalysis, and as sensors. The specific electronic properties of this compound could be harnessed in the design of novel functional materials.
Agricultural Chemistry: Many s-triazole derivatives exhibit potent fungicidal, herbicidal, and insecticidal activities. rjptonline.orgresearchgate.netrjptonline.org They are used extensively in agriculture to protect crops from various pests and diseases. nih.gov Research into new derivatives of this compound could lead to the development of more effective and environmentally benign agrochemicals. acs.org
Medicinal Chemistry and Chemical Biology: In addition to their well-established roles as antifungal and anticancer agents, s-triazole derivatives are being investigated for a wide range of other therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents. tandfonline.comresearchgate.netresearchgate.net The continued exploration of the biological activities of compounds like this compound and its analogs is a promising avenue for the discovery of new therapeutic leads.
Table 3: Interdisciplinary Applications of s-Triazole Derivatives
| Field | Application | Relevance of this compound |
| Materials Science | Synthesis of Metal-Organic Frameworks (MOFs) and functional polymers. rsc.orgresearchgate.net | The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, leading to novel materials with unique properties. |
| Agricultural Chemistry | Development of fungicides, herbicides, and insecticides. rjptonline.orgresearchgate.netrjptonline.org | Modification of the substituents could lead to new agrochemicals with improved efficacy and selectivity. acs.org |
| Medicinal Chemistry | Drug discovery for various diseases including cancer, and infectious diseases. tandfonline.comresearchgate.netresearchgate.net | The scaffold serves as a template for the design of new therapeutic agents with diverse biological activities. |
Q & A
Q. What validated synthetic routes exist for 3-(5-Chloro-o-tolyl)-5-phenyl-s-triazole, and how do reaction conditions influence yield?
Methodological Answer: A widely cited method involves heterocyclic condensation using substituted chlorobenzyl precursors under heterogeneous catalytic conditions. For example:
- Catalyst : Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 medium .
- Temperature : 70–80°C with stirring for 1 hour.
- Workup : Reaction monitored via TLC, followed by ice-water quenching and recrystallization in aqueous acetic acid.
Yield optimization depends on stoichiometric control of precursors (e.g., chlorobenzoyl chloride derivatives) and catalyst loading.
Q. How are structural and functional groups characterized in this compound?
Methodological Answer:
- IR Spectroscopy : Identifies C-Cl (750–800 cm⁻¹), triazole ring (1550–1600 cm⁻¹), and aromatic C-H stretching (3050–3100 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methyl/methylene groups adjacent to the triazole ring (δ 2.5–3.2 ppm) .
- LC-MS : Validates molecular ion peaks and fragmentation patterns for purity assessment .
Q. What methods ensure purity and stability during synthesis?
Methodological Answer:
- TLC Monitoring : Hexane/ethyl acetate (3:1) as mobile phase to track reaction progress .
- Recrystallization : Purification using hot aqueous acetic acid removes unreacted precursors .
- Stability Tests : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low-yield or side-product formation?
Methodological Answer:
- Variable Screening : Use Design of Experiments (DoE) to test temperature (60–90°C), catalyst loading (5–15 wt%), and solvent polarity (PEG-400 vs. DMF) .
- Side-Product Analysis : LC-MS or HPLC identifies byproducts (e.g., dimerization or incomplete cyclization). Adjust stoichiometry or add scavengers (e.g., molecular sieves) to suppress impurities .
Q. How to address contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Isotopic Labeling : Use ¹³C NMR or 2D-COSY to confirm assignments for overlapping signals.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Sample History : Check for solvent residues (e.g., PEG-400) or moisture contamination, which alter chemical shifts .
Q. What strategies assess biological activity in silico or in vitro?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., enzymes or receptors). Focus on triazole’s nitrogen atoms for hydrogen bonding .
- ADME Analysis : SwissADME predicts pharmacokinetics (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .
- In Vitro Assays : Test antimicrobial activity via MIC assays or cytotoxicity using MTT protocols .
Q. How does substituent position (e.g., chloro vs. methyl groups) affect reactivity?
Methodological Answer:
Q. What computational tools model electronic properties or reaction mechanisms?
Methodological Answer:
Q. How to evaluate thermal or photochemical stability for long-term storage?
Methodological Answer:
Q. What alternative synthetic routes exist to bypass hazardous reagents?
Methodological Answer:
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalyst Alternatives : Use immobilized enzymes or biocatalysts for regioselective cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 1 hour) and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
